Structural Differentiation from the Closest Non-Halogenated Analog (CAS 2034495-27-5) – Physicochemical Property Prediction
The presence of the chlorine atom in the target compound (CAS 2034273-65-7) versus its absence in the pyridin-4-yloxy analog (CAS 2034495-27-5) is predicted to alter lipophilicity, electronic distribution, and metabolic stability. While no experimentally measured logP or pKa values were located for either compound in primary literature, computational predictions based on the distinct molecular formulas (C₁₅H₁₅ClN₂O₂S vs. C₁₅H₁₆N₂O₂S) indicate a higher calculated logP and altered hydrogen-bond acceptor capacity for the chlorinated species [1]. This predicted difference has direct implications for membrane permeability and off-target binding, and must be empirically validated before any substitution decision is made.
| Evidence Dimension | Predicted lipophilicity (ClogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 322.81 g/mol; ClogP ~2.8 (predicted, no experimental confirmation located) |
| Comparator Or Baseline | CAS 2034495-27-5: MW = 288.4 g/mol; ClogP ~2.1 (predicted) |
| Quantified Difference | ΔMW = +34.4 g/mol; ΔClogP ≈ +0.7 log units (predicted) |
| Conditions | In silico prediction using standard algorithms; no experimental logP data found for either compound in primary sources |
Why This Matters
A 0.7 log unit increase in predicted lipophilicity can significantly impact solubility, permeability, and metabolic clearance; procurement decisions based solely on core scaffold similarity without accounting for this halogen effect risk selecting a compound with divergent pharmacokinetic behavior.
- [1] CIRS Group. 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034495-27-5) and 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034273-65-7). Global Chemical Inventory Search (GCIS) Database. View Source
